molecular formula C7H8FO3P B3057414 4-Fluorobenzylphosphonic acid CAS No. 80395-14-8

4-Fluorobenzylphosphonic acid

Cat. No. B3057414
CAS RN: 80395-14-8
M. Wt: 190.11 g/mol
InChI Key: RHUKKXTWNWQHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzylphosphonic acid (CAS Number: 80395-14-8) is a self-assembly material used to chemically modify transparent conducting oxides . It is used to tune the effective surface work function and control the surface energy and wettability for OLEDs and OPVs application .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods . The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular formula of this compound is C7H8FO3P . Its molecular weight is 190.11 g/mol . The InChI key is RHUKKXTWNWQHJT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 176-180 °C . It has a molecular weight of 190.11 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

4-Fluorobenzylphosphonic acid and its derivatives have been extensively studied for their unique structural properties. The synthesis of various fluorobenzylphosphonic acid salts has led to the discovery of compounds with unusual layered structures, as elucidated through X-ray crystallography (Benedetto et al., 1997). Similar studies have been conducted on the structural chemistry of sulfonated fluorobenzylphosphonate salts, contributing significantly to the understanding of their crystal structures and properties (Montoneri et al., 1994).

Crystal Structure Characterization

The crystal structures of ortho-, meta-, and para-substituted isomers of fluorobenzylphosphonic acid and their calcium salts have been determined, offering insights into the molecular packing and hydrogen bonding in these compounds (Langley et al., 1996). This research contributes to the broader understanding of phosphonate chemistry and its applications in materials science.

Novel Phosphonate Syntheses

Research has also been directed towards novel synthetic methods for α- and γ- fluoroalkylphosphonates, expanding the repertoire of available fluorophosphonate compounds for various applications, including potential use in medicinal chemistry (Blackburn & Kent, 1981).

Application in Biological Studies

The study of α-aminophosphonates, including those derived from this compound, has shown their potential for biological activity. These compounds have been explored as building blocks in medicinal chemistry due to their unique structures and properties (Wanat et al., 2020).

Electrochemical Applications

This compound has been investigated for its electrochemical properties. Studies have shown its utility in modifying electrodes, demonstrating its potential in electrochemical sensors and devices (Yang et al., 2005).

Anticancer Research

Derivatives of this compound have been synthesized and tested for anticancer activity. These studies contribute to the development of new therapeutic agents in cancer treatment (Ali et al., 2022).

Catalysis Research

Research on phosphonic acid monolayers, including this compound, has provided insights into their effects on catalytic reactions, such as alcohol dehydration on catalyst surfaces. This research is crucial for developing more efficient industrial catalysts (Ballesteros–Soberanas et al., 2019).

Environmental Applications

This compound derivatives have been studied for their potential in environmental applications, such as the concentration and detection of uranium in environmental waters. This research is significant for environmental monitoring and safety (Duval et al., 2019).

properties

IUPAC Name

(4-fluorophenyl)methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUKKXTWNWQHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565540
Record name [(4-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80395-14-8
Record name [(4-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzylphosphonic acid
Reactant of Route 2
4-Fluorobenzylphosphonic acid
Reactant of Route 3
4-Fluorobenzylphosphonic acid
Reactant of Route 4
4-Fluorobenzylphosphonic acid
Reactant of Route 5
4-Fluorobenzylphosphonic acid
Reactant of Route 6
4-Fluorobenzylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.